molecular formula C11H13NO3 B1609637 2-Hydroxy-4-morpholin-4-yl-benzaldehyde CAS No. 70362-07-1

2-Hydroxy-4-morpholin-4-yl-benzaldehyde

Cat. No.: B1609637
CAS No.: 70362-07-1
M. Wt: 207.23 g/mol
InChI Key: QOZQSTNLPIFIAO-UHFFFAOYSA-N
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Description

DNA-PK inhibitor IV is an inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 value of 400 nM for the DNA-PK-dependent phosphorylation of a p53 peptide substrate. It also inhibits the phosphatidylinositol 3-kinase (PI3K) isoforms p110β, p110δ, and p110γ (IC50s = 2.8, 5.1, and 37 nM, respectively) but not p110α (IC50 = ~10 µM) or class II PI3Ks, PI4Kβ, ATM, ATR, mTOR, CK2, or GRK2 (IC50s = >50 µM). It enhances radiation-induced cytotoxicity of HCT116 cells when used at a concentration of 100 µM.

Mechanism of Action

Target of Action

It has been shown to have significant antimicrobial activity .

Mode of Action

2-Hydroxy-4-Morpholinobenzaldehyde exhibits its antimicrobial activity through a non-bactericidal manner. It shows concentration-dependent biofilm inhibition . This suggests that the compound interacts with its targets, possibly microbial cells, and induces changes that inhibit the formation of biofilms.

Biochemical Pathways

It has been shown to inhibit the production of virulence factors such as urease, hemolysin, siderophores, and extracellular polymeric substances, as well as swimming and swarming motility . This suggests that the compound may interfere with the biochemical pathways involved in the production of these factors.

Pharmacokinetics

It is known that the compound has a molecular weight of 20723 g/mol , which may influence its bioavailability.

Result of Action

The action of 2-Hydroxy-4-Morpholinobenzaldehyde results in the inhibition of biofilm formation and the production of virulence factors . This leads to a decrease in the microbial virulence and an increase in the susceptibility of the microbes to antimicrobial agents.

Action Environment

It is known that the compound has a boiling point of 40130 °C and should be stored at temperatures between 10°C - 25°C . These factors may influence the compound’s action and stability.

Properties

IUPAC Name

2-hydroxy-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZQSTNLPIFIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431174
Record name 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70362-07-1
Record name 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DMF (10 mL) was treated dropwise with phosphorus oxychloride (2.3 g, 15 mmol). The reaction was kept at 25° C. by cooling on ice. The reaction mixture was treated with 3-(4-morpholinyl)phenol (2.5 g, 14 mmol) in small portions, stirred for 30 min at room temperature, then stirred at 100° C. for 8 h. After cooling, the mixture was poured into aqueous sodium acetate (1 M, 40 mL) and 10 mL of water was added. The resulting precipitate was collected by filtration, washed with water (10 mL), air dried, and purified by flash chromatography (silica gel, 4×7.5 cm, eluted with 90/10 CHCl3/ether) to yield the product as a light gray solid (0.66 g, 23%). See U.S. Pat. No. 4,147,552.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
23%

Synthesis routes and methods II

Procedure details

After slowly adding a solution of 3-morpholinophenol (5.0 g) in THF (100 ml) to a 3 M diethyl ether solution (10 ml) of ethylmagnesium bromide, the mixture was stirred at 30° C. for 1.5 hours. Paraformaldehyde (3.0 g) and Et3N (3.0 g) were added to the reaction solution and the mixture was stirred at 80° C. for 4 hours. After cooling, a 6 N hydrochloric acid aqueous solution (20 ml) was added, the mixture was stirred for an hour, and then the organic layer and aqueous layer were separated and the aqueous layer was rendered weakly alkaline prior to extraction with AcOEt. The organic layers were combined and dried with MgSO4, and then filtered and concentrated. The residue was purified by silica gel column chromatography (n-hexane/AcOEt=3/1) to obtain 2-hydroxy-4-morpholinobenzaldehyde.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-morpholin-4-yl-benzaldehyde
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